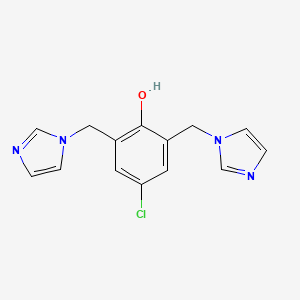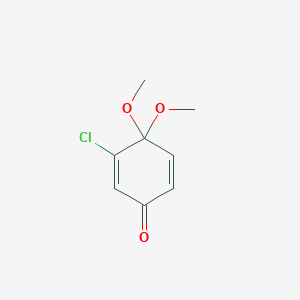
2-Fluoroheptyl 4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroheptyl 4-hydroxybenzoate is an organic compound that belongs to the class of esters It is derived from 4-hydroxybenzoic acid and 2-fluoroheptanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroheptyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-fluoroheptanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further optimize the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoroheptyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-hydroxybenzoic acid and 2-fluoroheptanoic acid.
Reduction: 4-hydroxybenzyl alcohol and 2-fluoroheptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoroheptyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoroheptyl 4-hydroxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-hydroxybenzoic acid and 2-fluoroheptanol, which may exert biological effects. The fluoro group can enhance the compound’s stability and reactivity, influencing its interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A precursor to 2-Fluoroheptyl 4-hydroxybenzoate, known for its antimicrobial properties.
2-Fluoroheptanol: Another precursor, used in the synthesis of various fluorinated compounds.
Methyl 4-hydroxybenzoate: A similar ester with different alkyl group, commonly used as a preservative.
Uniqueness
This compound is unique due to the presence of both the fluoro group and the ester linkage. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
134322-39-7 |
|---|---|
Molecular Formula |
C14H19FO3 |
Molecular Weight |
254.30 g/mol |
IUPAC Name |
2-fluoroheptyl 4-hydroxybenzoate |
InChI |
InChI=1S/C14H19FO3/c1-2-3-4-5-12(15)10-18-14(17)11-6-8-13(16)9-7-11/h6-9,12,16H,2-5,10H2,1H3 |
InChI Key |
XJIFKZXKEIQPPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(COC(=O)C1=CC=C(C=C1)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


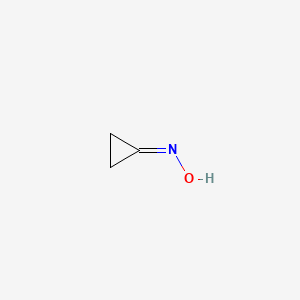
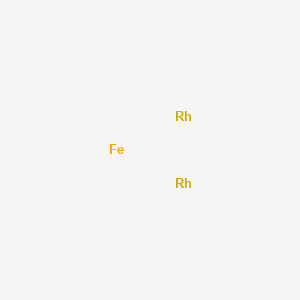
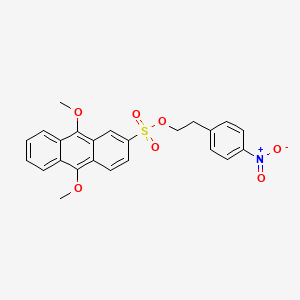

![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)
![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)
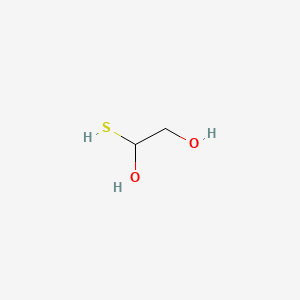
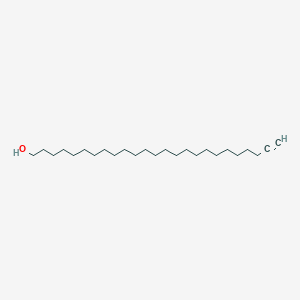
![2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)-](/img/structure/B14282968.png)
